molecular formula C22H23NO7 B1679977 Noscapine CAS No. 128-62-1

Noscapine

Cat. No.: B1679977
CAS No.: 128-62-1
M. Wt: 413.4 g/mol
InChI Key: AKNNEGZIBPJZJG-MSOLQXFVSA-N
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Description

Noscapine is a naturally occurring benzylisoquinoline alkaloid derived from the opium poppy (Papaver somniferum). Historically used as a cough suppressant due to its antitussive properties, this compound has garnered significant attention for its anticancer activity . Unlike classical microtubule-targeting agents (e.g., taxanes, vinca alkaloids), this compound binds to tubulin without altering total tubulin polymer mass, instead modulating microtubule dynamics to induce mitotic arrest and apoptosis in cancer cells . Its favorable safety profile and lack of neurotoxicity make it a promising scaffold for developing novel chemotherapeutics .

Preparation Methods

Synthetic Routes and Reaction Conditions: Noscapine can be synthesized through various methods. One common synthetic route involves the demethylation of narcotine using hydrogen peroxide and ferrous sulfate . Another method includes the conjugation of N-Boc-protected amino acids to this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from the opium poppy, followed by purification processes. The biosynthesis of this compound in Papaver somniferum begins with chorismic acid, which is synthesized via the shikimate pathway from erythrose 4-phosphate and phosphoenolpyruvate .

Chemical Reactions Analysis

Types of Reactions: Noscapine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Properties

Mechanism of Action
Noscapine exhibits anticancer properties primarily through its effects on microtubules, which play a crucial role in cell division. Unlike traditional chemotherapeutics that inhibit microtubule polymerization, this compound alters the dynamics of microtubule assembly, leading to prolonged metaphase arrest and apoptosis in cancer cells .

Case Studies

  • Thymoma Treatment : In a study involving E.G7-OVA thymoma cells implanted in mice, this compound significantly reduced tumor size and induced apoptosis within 24 hours of administration .
  • Ovarian Cancer : this compound has shown promise in enhancing the sensitivity of drug-resistant ovarian cancer cells to cisplatin. This was evidenced by a study where this compound increased apoptosis and altered the expression of apoptotic genes in SKOV3 cells .
  • Colon Cancer : Research indicated that this compound activates the PI3K/mTOR signaling pathway, leading to apoptosis in colon cancer cell lines (HT29/5FU and LOVO/5FU) by inhibiting glycolysis-related enzymes .

Neurological Applications

Ischemic Stroke
this compound's role as a bradykinin antagonist has been explored in patients with ischemic stroke. A study reported a 16% reduction in mortality among patients receiving this compound compared to a control group, suggesting its potential neuroprotective effects despite lacking statistically significant results .

Demyelination Protection
In vitro studies have shown that this compound can mitigate the demyelinating effects caused by vincristine in acute lymphoblastic leukemia patients, indicating its protective role in neurological conditions .

Other Therapeutic Uses

Antimalarial and Anti-inflammatory Effects
this compound has been investigated for its antimalarial properties and its ability to enhance antioxidant defenses by inhibiting nitric oxide production. These effects suggest potential applications beyond oncology and neurology .

Formulation Innovations

Recent advancements have focused on enhancing the delivery and efficacy of this compound through novel formulations:

  • Nanoparticle Delivery Systems : Solid lipid nanoparticles containing this compound have been developed to improve drug accumulation in tumor tissues while reducing side effects. These formulations demonstrated higher cytotoxicity compared to traditional this compound hydrochloride .
  • PEGylated Nanoparticles : Research indicates that PEGylated gelatin nanoparticles can further enhance the therapeutic index of this compound by minimizing toxicity while maintaining efficacy against cancer cells .

Comparative Data Table

Application AreaMechanism of ActionKey Findings
Cancer Treatment Alters microtubule dynamicsReduces tumor size in thymoma; enhances cisplatin sensitivity in ovarian cancer
Neurological Disorders Bradykinin antagonist; neuroprotection16% mortality reduction post-stroke; protects against vincristine-induced demyelination
Formulation Advances Nanoparticle delivery systemsIncreased cytotoxicity and reduced side effects with solid lipid nanoparticles

Comparison with Similar Compounds

Comparison of Noscapine with Structural Analogs

This compound analogs are classified into three generations based on structural modifications (Table 1).

Table 1: Classification of this compound Analogs

Generation Modifications Key Compounds References
1st Halogenation at position 9 9-Bromothis compound (EM011), 9-Chlorothis compound
2nd Substitutions on benzofuranone ring 7-O-Methylthis compound, 6'-substituted derivatives
3rd Water-solubilizing groups (sulfonate, quaternary ammonium) 6b, 8b, 8c, 6f

First-Generation Analogs: Halogenated Derivatives

9-Bromothis compound (EM011)

  • Mechanism: Enhances tubulin binding affinity (KD = 54 ± 9.1 µM vs. This compound’s 144 ± 2.8 µM) and disrupts colchicine binding .
  • Efficacy: IC50 values in PC-3 prostate cancer cells: 55 µM (vs. This compound >100 µM) .
  • Selectivity: Induces apoptosis in cancer cells (HeLa, Jurkat) without toxicity to normal lymphocytes .

9-Chlorothis compound

  • Shows comparable antiproliferative activity to 9-bromothis compound in ovarian cancer models (IC50 ~30 µM) .

Second-Generation Analogs: Benzofuranone Ring Modifications

7-O-Methylthis compound

  • Solubility: Improved logP (2.1 vs. This compound’s 2.8) but retained moderate cytotoxicity (IC50 = 45 µM in MCF-7 cells) .

6′-Substituted Derivatives

  • Exhibit cytotoxicity similar to 9-bromothis compound but with reduced bioavailability due to hydrophobicity .

Third-Generation Analogs: Water-Soluble Derivatives

Sulfonate-Modified Analogs (6b, 8b, 8c)

  • Solubility: Sulfonate groups reduce solvation free energy (−15 kcal/mol vs. This compound’s −5 kcal/mol) and increase charge density, enhancing aqueous solubility .
  • Efficacy :
    • 6b : IC50 = 19 µM (PC-3), 3.3 µM (T24 bladder cancer) .
    • 8c : Induces centrosome amplification and multipolar spindles at 25 µM, destabilizing tubulin domain interactions .
  • Toxicity: Non-mutagenic, low hepatotoxicity, and negligible brain permeation (brain-blood ratio 0.3:1) .

Quaternary Ammonium Derivatives (6a)

  • Lower antiproliferative activity (IC50 = 490 µM in PC-3) due to steric hindrance at the binding site .

N-(3-Bromobenzyl) this compound (6f)

  • Tubulin Binding : Superior affinity (KD = 38 ± 4 µM) and cytotoxicity (IC50 = 8 µM in MCF-7 cells) .
  • Apoptosis : Induces caspase-9/3 activation and reduces Mcl-1/Bcl-2 expression .

Comparative Pharmacokinetics and Toxicity

Table 2: ADMET Profiles

Parameter This compound 9-Bromothis compound 6b (Sulfonate) 6f (Bromobenzyl)
Solubility Low Moderate High Moderate
logP 2.8 3.1 1.9 3.5
IC50 (PC-3) >100 µM 55 µM 19 µM 8 µM
Brain Penetration High Moderate Low Low
Hepatotoxicity None None None None

Data sourced from .

Mechanistic Insights and Clinical Implications

  • Water-Soluble Analogs : Despite weaker tubulin binding, sulfonates like 8c exert anticancer effects via steric destabilization of tubulin domains .
  • Selectivity: 9′-Phenyl and 9′-methyl derivatives spare normal cells, likely due to differential expression of pro-survival proteins (e.g., Mcl-1) in cancer cells .
  • Synergy: Third-generation analogs enhance the efficacy of radiation and paclitaxel in xenograft models .

Biological Activity

Noscapine, a benzylisoquinoline alkaloid derived from the opium poppy (Papaver somniferum), has garnered attention for its diverse biological activities, particularly its potential as an anticancer agent and its anti-inflammatory properties. This article synthesizes recent research findings, case studies, and data regarding the biological activity of this compound.

Overview of this compound

This compound has been used as an antitussive since the 1950s and is notable for its non-addictive nature. Its chemical structure allows it to interact with various biological pathways, leading to significant therapeutic effects. Recent studies have highlighted its role in inducing apoptosis in cancer cells, inhibiting inflammation, and modulating microtubule dynamics.

  • Anticancer Activity
    • This compound induces apoptosis in various cancer cell types through mitochondrial pathways. It affects cell cycle progression by arresting cells in the G2/M phase and disrupting microtubule dynamics without altering the microtubule architecture in healthy cells .
    • It has shown effectiveness against several cancer types, including breast, colon, melanoma, and bladder cancers. The compound downregulates hypoxia-inducible factor-1 (HIF-1) and vascular endothelial growth factor (VEGF), which are crucial for tumor angiogenesis .
  • Anti-inflammatory Effects
    • This compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-8 and TNF-α. It reduces nitric oxide (NO) production and reactive oxygen species (ROS), enhancing antioxidant defenses .
    • In models of inflammatory bowel disease and colon cancer, this compound significantly decreased levels of pro-inflammatory factors, suggesting its potential for treating inflammatory conditions .
  • Microtubule Interaction
    • Unlike other microtubule-targeting agents like paclitaxel, this compound binds to different sites on tubulin, leading to distinct effects on cell proliferation . This unique binding profile makes it a promising candidate for overcoming drug resistance in cancer therapies.

Case Studies

  • Breast Cancer : A study demonstrated that this compound derivatives selectively induced apoptosis in various breast cancer cell lines by inactivating NF-κB pathways .
  • Colon Cancer : Research indicated that this compound activated PI3K/mTOR signaling pathways while reducing PTEN expression in colon cancer cells, enhancing apoptosis rates in resistant cell lines .

Data Tables

Property This compound Brominated Derivative NPN Derivative
CytotoxicityModerate5-40 times more potentSevere damage to microtubules
Apoptosis InductionYesYesYes
Microtubule BindingDifferent site from paclitaxelSimilar to this compoundAlters tubulin structure
Anti-inflammatoryYesYesYes

Q & A

Basic Research Questions

Q. What are the key pharmacological mechanisms underlying Noscapine’s antitussive and antineoplastic effects, and how can they be experimentally validated?

  • Methodological Answer : To investigate this compound’s dual mechanisms, researchers should employ in vitro assays (e.g., microtubule polymerization inhibition tests) and in vivo tumor xenograft models. Dose-response studies using cancer cell lines (e.g., MCF-7, HeLa) paired with immunofluorescence microscopy can visualize microtubule dynamics. For antitussive effects, electrophysiological recordings of cough reflex pathways in animal models (e.g., guinea pigs) are recommended. Ensure controls include vehicle and positive comparators (e.g., paclitaxel for microtubule effects) .

Q. How do researchers optimize this compound’s bioavailability and pharmacokinetic profile in preclinical studies?

  • Methodological Answer : Pharmacokinetic optimization involves structural derivatization (e.g., brominated this compound analogs) and formulation strategies (nanoparticle encapsulation). Use HPLC or LC-MS to quantify plasma concentrations over time in rodent models. Key parameters include half-life (t½t_{½}), maximum concentration (CmaxC_{max}), and area under the curve (AUC). Cross-validate results with in silico ADMET prediction tools to prioritize candidates for further testing .

Q. What validated analytical methods are used to quantify this compound in complex biological matrices?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 230 nm) is widely used for this compound quantification in plasma and urine. For higher sensitivity, LC-MS/MS with electrospray ionization (ESI) in positive ion mode provides detection limits <1 ng/mL. Validate methods per ICH guidelines, including linearity (1–1000 ng/mL), recovery rates (>85%), and matrix effect assessments .

Advanced Research Questions

Q. What experimental strategies address discrepancies in this compound’s efficacy across different cancer cell lines?

  • Methodological Answer : Contradictions in efficacy often stem from variable expression of β-tubulin isoforms or drug efflux pumps (e.g., P-glycoprotein). Design studies incorporating:

  • Cell line panels : Include both sensitive (e.g., A549) and resistant lines (e.g., MDA-MB-231).
  • Transcriptomic profiling : RNA-seq to identify differentially expressed genes in resistant populations.
  • Combination therapies : Test this compound with efflux inhibitors (e.g., verapamil) to isolate resistance mechanisms .

Q. How can researchers design a robust experimental protocol to evaluate this compound derivatives’ therapeutic potential?

  • Methodological Answer : Adopt a multi-tiered approach:

  • Tier 1 (Computational) : Molecular docking to assess binding affinity for β-tubulin (PDB ID: 1JFF).
  • Tier 2 (In vitro) : Cytotoxicity screening (MTT assays) across 10+ cell lines; IC₅₀ values calculated via nonlinear regression.
  • Tier 3 (In vivo) : Orthotopic mouse models with bioluminescent tumor tracking. Use randomized block designs and power analysis (n8n \geq 8/group) to ensure statistical rigor .

Q. How can contradictory findings on this compound’s impact on microtubule dynamics be reconciled?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., tubulin concentration, buffer pH). Conduct a systematic review with inclusion criteria:

  • Inclusion : Studies using purified tubulin (≥95% purity) and standardized polymerization buffers.
  • Exclusion : Non-quantitative microscopy or non-physiological tubulin:drug ratios.
    Meta-analysis of kinetic data (e.g., polymerization rates) using random-effects models to account for inter-study variability .

Q. Methodological Considerations

  • Data Analysis : For dose-response studies, use four-parameter logistic models (e.g., GraphPad Prism). Report R2R^2 values and confidence intervals .
  • Ethical Compliance : Preclinical studies must follow ARRIVE guidelines, including blinding during outcome assessment and explicit sample size justification .

Properties

IUPAC Name

(3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one
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InChI

InChI=1S/C22H23NO7/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18/h5-6,9,17-18H,7-8,10H2,1-4H3/t17-,18+/m1/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

AKNNEGZIBPJZJG-MSOLQXFVSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3
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Isomeric SMILES

CN1CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3
Source PubChem
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Molecular Formula

C22H23NO7
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DSSTOX Substance ID

DTXSID4023385, DTXSID901032089
Record name Noscapine
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Molecular Weight

413.4 g/mol
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Physical Description

Solid
Record name (-)-alpha-Narcotine
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Solubility

PKA 6.24; FREELY SOL IN ETHANOL; INSOL IN DIETHYL ETHER /HYDROCHLORIDE/, FINE, WHITE, OR PRACTICALLY WHITE, CRYSTALLINE POWDER; ODORLESS OR HAS SLIGHT ODOR OF ETHANOL; FREELY SOL IN CHLOROFORM & METHANOL; SOL IN ALCOHOL; SPARINGLY SOL IN ACETONE; PRACTICALLY INSOL IN ETHER; SOLN IN WATER IS DEXTROROTATORY; PH OF SOLN (1 IN 20) BETWEEN 2.5 & 3.5 /HYDROCHLORIDE/, HEMIHYDRATE TO TETRAHYDRATE, CRYSTALS; VERY SOL IN WATER /HYDROCHLORIDE/, CRYSTALS; FREELY SOL IN WATER; SOL IN METHANOL, ETHANOL; SLIGHTLY SOL IN ETHYL ACETATE; PRACTICALLY INSOL IN ETHER /CAMPHORSULFONATE/, PRACTICALLY INSOL IN VEGETABLE OILS; SLIGHTLY SOL IN NH4OH, HOT SOLN OF KOH & NAOH, SLIGHTLY SOL IN ALCOHOL & ETHER, INSOL IN WATER; SOL IN BENZENE & ACETONE, 0.3 mg/mL at 30 °C
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Density

1.395
Record name NOSCAPINE
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Color/Form

ORTHORHOMBIC BISPHENOIDAL PRISMS, FINE, WHITE, OR PRACTICALLY WHITE, CRYSTALLINE POWDER

CAS No.

6035-40-1, 128-62-1
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Melting Point

176 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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